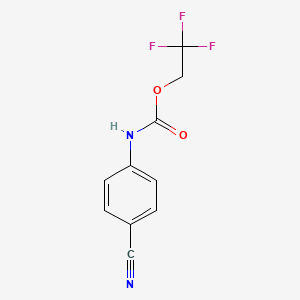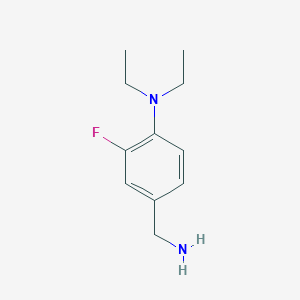
Ácido 5-(but-3-en-1-iloxi)pentanoico
Descripción general
Descripción
5-(But-3-en-1-yloxy)pentanoic acid is an organic compound characterized by its unique structure, which includes a but-3-en-1-yloxy group attached to a pentanoic acid backbone
Aplicaciones Científicas De Investigación
5-(But-3-en-1-yloxy)pentanoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(But-3-en-1-yloxy)pentanoic acid typically involves the reaction of pentanoic acid with but-3-en-1-ol under acidic conditions. The reaction proceeds via an esterification process, where the hydroxyl group of but-3-en-1-ol reacts with the carboxyl group of pentanoic acid to form the ester linkage.
Industrial Production Methods: In an industrial setting, the production of 5-(But-3-en-1-yloxy)pentanoic acid can be scaled up using similar esterification processes. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to enhance the reaction rate and yield. The reaction is typically carried out in a solvent such as toluene or dichloromethane to facilitate the reaction and subsequent purification steps.
Análisis De Reacciones Químicas
Types of Reactions: 5-(But-3-en-1-yloxy)pentanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, potentially forming carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound to form alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or halides replace the oxy group in the compound.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides, esters, or halides.
Mecanismo De Acción
The mechanism by which 5-(But-3-en-1-yloxy)pentanoic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
5-(But-3-en-1-yloxy)pentanoic acid can be compared to other similar compounds, such as:
5-(Prop-2-en-1-yloxy)pentanoic acid: Similar structure but with a prop-2-en-1-yloxy group instead of but-3-en-1-yloxy.
5-(But-2-en-1-yloxy)pentanoic acid: Similar structure but with a but-2-en-1-yloxy group instead of but-3-en-1-yloxy.
5-(Pent-3-en-1-yloxy)pentanoic acid: Similar structure but with a pent-3-en-1-yloxy group instead of but-3-en-1-yloxy.
These compounds differ in their alkene chain length and position, which can affect their chemical reactivity and biological activity.
Propiedades
IUPAC Name |
5-but-3-enoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-3-7-12-8-5-4-6-9(10)11/h2H,1,3-8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCMUZIHJCWEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Benzenediamine, N1-[2-(2-pyridinyl)ethyl]-](/img/structure/B1517189.png)




![3-[4-(Propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1517198.png)


![1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-3-bromobenzene](/img/structure/B1517204.png)


![[2-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1517207.png)

